molecular formula C16H14F6N4O2 B2457510 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1396685-46-3

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

カタログ番号: B2457510
CAS番号: 1396685-46-3
分子量: 408.304
InChIキー: AXENIVGNGUZGMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, an oxadiazole ring, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

特性

IUPAC Name

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c17-15(18,19)10-4-1-5-11(7-10)23-14(27)26-6-2-3-9(8-26)12-24-25-13(28-12)16(20,21)22/h1,4-5,7,9H,2-3,6,8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXENIVGNGUZGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine rings using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the oxadiazole ring under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

科学的研究の応用

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

類似化合物との比較

Similar Compounds

  • 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Uniqueness

The unique combination of the oxadiazole ring, piperidine ring, and trifluoromethyl groups in 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

生物活性

The compound 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a derivative of the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F6N4O\text{C}_{15}\text{H}_{14}\text{F}_6\text{N}_4\text{O}

This structure features a piperidine moiety attached to an oxadiazole ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

  • Anticancer Properties :
    • Compounds containing oxadiazole rings have been reported to exhibit significant anticancer activity. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various cancer cell lines, including melanoma, leukemia, and breast cancer .
    • For instance, a study involving a series of 1,3,4-oxadiazole derivatives indicated that certain analogs showed cytotoxic effects with growth inhibition percentages (GI%) ranging from 40% to 68% against different cancer cell lines at a concentration of 10 µM .
  • Mechanism of Action :
    • The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit specific cellular pathways involved in cancer progression. These include interference with DNA replication and apoptosis induction in cancer cells .
    • The trifluoromethyl groups in the structure may enhance lipophilicity and improve interactions with biological targets, leading to increased potency against tumor cells.

Comparative Studies

A comparison with other oxadiazole derivatives helps highlight the unique properties and potential applications of the target compound. Below is a summary table of selected compounds:

Compound NameStructureUnique FeaturesBiological Activity
Compound A Structure ALacks trifluoromethyl groupModerate anticancer activity
Compound B Structure BContains methoxy substituentStrong antioxidant properties
Target Compound Target StructureTrifluoromethyl groups enhance activitySignificant anticancer effects across multiple cell lines

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a recent study, the compound was tested against various cancer lines including NCI-H522 and K-562. The results indicated a GI% higher than that of imatinib, a standard treatment for certain cancers .
    • The maximum sensitivity recorded was against CCRF-CEM cell line with a GI% of 68.89%, showcasing its potential as an effective therapeutic agent .
  • Antioxidant Activity Assessment :
    • Another study evaluated the antioxidant properties of related oxadiazole compounds, revealing an IC50 value of 15.14 µM for one derivative, indicating promising antioxidant capabilities alongside anticancer activity .

Q & A

Synthesis and Optimization

Q1: How can researchers optimize the synthetic yield of 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide, given competing side reactions during cyclization? Answer:

  • Key Steps : Use a two-step approach: (1) synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides with trifluoroacetic anhydride under reflux in DMF , and (2) couple the oxadiazole intermediate with the piperidine-carboxamide moiety using K₂CO₃ as a base to minimize hydrolysis of the trifluoromethyl group .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) to suppress dimerization. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product in >75% yield .

Structural Characterization

Q2: What advanced analytical techniques are critical for resolving ambiguities in the stereochemistry of the piperidine ring and oxadiazole substituents? Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, particularly for chiral centers in the piperidine ring .
  • NMR : Employ ¹⁹F NMR to confirm trifluoromethyl group integrity and 2D NOESY to identify spatial proximity between the oxadiazole and aryl groups .
  • HRMS : Validate molecular formula (C₁₇H₁₃F₆N₃O₂) with <2 ppm mass error to rule out isobaric impurities .

Biological Activity Profiling

Q3: How should researchers design assays to evaluate the compound’s kinase inhibition selectivity, given structural similarities to known ATP-competitive inhibitors? Answer:

  • Assay Design : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2, CDK2) in ATP-binding pocket competition assays.
  • Controls : Include staurosporine (broad-spectkinase inhibitor) and structure- analogs (e.g., pyridine- or thiadiazole-containing derivatives) to assess selectivity .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression. Cross-validate with thermal shift assays to confirm target engagement .

Data Contradiction Analysis

Q4: How to resolve discrepancies between in vitro bioactivity (nanomolar IC₅₀) and poor in vivo efficacy in murine models? Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal incubation) to identify rapid metabolism of the oxadiazole moiety.
  • Solubility : Use HPLC-UV to determine aqueous solubility (<10 µg/mL suggests formulation issues). Improve bioavailability via PEGylation or co-solvent systems (e.g., Cremophor EL) .
  • Metabolite Identification : Perform LC-MS/MS to detect N-dealkylation or oxadiazole ring cleavage products .

Mechanistic Studies

Q5: What experimental approaches can confirm the compound’s mechanism of action as a covalent inhibitor vs. a non-covalent binder? Answer:

  • Mass Spectrometry : Incubate the compound with purified target protein and detect mass shifts corresponding to covalent adducts.
  • Kinetic Analysis : Compare Kᵢ (inhibition constant) and Kᵢₙₐcₜ (inactivation rate) in time-dependent assays. A >10-fold increase in Kᵢₙₐcₜ suggests covalent binding .
  • Mutagenesis : Engineer cysteine-to-serine mutations in the target protein’s active site to disrupt covalent bond formation .

Stability and Degradation

Q6: How to assess hydrolytic stability of the trifluoromethyl-oxadiazole group under physiological pH conditions? Answer:

  • Forced Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via ¹⁹F NMR for loss of CF₃ signals .
  • Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to reduce susceptibility to nucleophilic attack .

Structure-Activity Relationship (SAR)

Q7: What structural modifications to the piperidine-carboxamide moiety enhance target binding while reducing hERG channel liability? Answer:

  • Piperidine Modifications : Replace the carboxamide with a sulfonamide group to improve metabolic stability. Introduce methyl groups at C3/C5 to restrict ring puckering and reduce hERG affinity .
  • SAR Validation : Test analogs in patch-clamp assays for hERG inhibition (IC₅₀ >10 µM acceptable) .

Computational Modeling

Q8: How to leverage molecular docking to predict binding poses of the compound in targets with unresolved crystal structures? Answer:

  • Homology Modeling : Generate a 3D model of the target using Swiss-Model or Rosetta, based on a homologous protein (e.g., 60% sequence identity).
  • Docking Protocols : Use Glide (Schrödinger) with OPLS4 force field. Prioritize poses where the trifluoromethyl group occupies hydrophobic pockets and the oxadiazole forms π-π stacking with aromatic residues .
  • Validation : Compare predicted vs. experimental IC₅₀ values for 10+ analogs to refine scoring functions .

Toxicity Profiling

Q9: What in vitro assays are critical for early-stage toxicity screening of this compound? Answer:

  • Cytotoxicity : Test in HepG2 (liver) and HEK293 (kidney) cell lines using MTT assays (IC₅₀ >50 µM desirable).
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) to rule out mutagenicity.
  • Off-Target Profiling : Screen against CYP450 isoforms (3A4, 2D6) to predict drug-drug interaction risks .

Formulation Challenges

Q10: How to address poor aqueous solubility (<5 µg/mL) during preclinical formulation development? Answer:

  • Nanoformulation : Prepare liposomal encapsulations using DSPC/cholesterol (55:45 molar ratio) to achieve >90% encapsulation efficiency .
  • Solid Dispersion : Use spray-drying with HPMCAS-LF to create amorphous dispersions, improving solubility 10-fold .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。